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Compound of Interest

Compound Name: 11-Epi-Chaetomugilin I

Cat. No.: B12415444 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Epi-Chaetomugilin I is a member of the azaphilone class of fungal secondary metabolites,

which are known for their diverse and potent biological activities, including cytotoxic and

antimicrobial properties.[1][2][3] This document provides a detailed protocol for the isolation

and purification of 11-Epi-Chaetomugilin I from a fungal culture of Chaetomium globosum, a

common producer of this class of compounds.[3] The protocol is based on established

methodologies for the extraction and purification of chaetomugilins and related metabolites.[1]

[4][5]
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Parameter Description Reference

Fungal Strain
Chaetomium globosum (e.g.,

marine fish-derived strain)
[3][4]

Culture Medium

Liquid medium containing 1%

soluble starch and 0.1%

casein in 50% artificial

seawater, adjusted to pH 7.4.

Alternatively, Potato Dextrose

Broth (PDB) can be used.

[4][6][7]

Culture Volume
100 L (for large-scale

production)
[4]

Incubation Temperature 27-28 °C [4][6][8]

Incubation Time 3-6 weeks [4][8]

Agitation
Static or with shaking (e.g.,

150 rpm)
[6][8]

Table 2: Extraction and Purification Parameters
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Step Parameter Details Reference

Extraction Solvent Ethyl acetate (EtOAc) [1][8]

Method
Liquid-liquid extraction

of the culture filtrate
[5][8]

Initial Fractionation Chromatography

Silica gel column

chromatography (100-

200 mesh)

[8]

Elution

Gradient elution with

petroleum ether-ethyl

acetate followed by

dichloromethane-

methanol

[8]

Further Purification Chromatography

Sephadex LH-20

column

chromatography

[5]

Final Purification Chromatography

Reversed-phase High-

Performance Liquid

Chromatography (RP-

HPLC)

[1][5]

Mobile Phase

Acetonitrile-water

(MeCN-H₂O) or

Methanol-water

(MeOH-H₂O) gradient

[1][5]

Table 3: Characterization Data for Chaetomugilins
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Compound
Molecular
Formula

Molecular
Weight

Key
Spectroscopic
Data

Reference

11-epi-

chaetomugilin I
C₂₃H₂₅ClO₅ 416.9

Specific 1D and

2D NMR data,

MS data showing

characteristic

isotope pattern

for chlorine.

[3][8]

Chaetomugilin I C₂₃H₂₅ClO₅ 416.9
1D and 2D NMR,

MS
[3]

Experimental Protocols
1. Fungal Fermentation

Strain Activation: Inoculate the fungal strain Chaetomium globosum onto a revival medium

(e.g., Potato Dextrose Agar with 3.3% sea salt) and incubate at 28 °C for 3 days.[8]

Seed Culture: Transfer the activated culture to a seed medium (e.g., Potato Dextrose Broth

with 3.3% sea salt) and incubate at 28 °C with shaking at 150 rpm for 3 days.[8]

Large-Scale Fermentation: Inoculate a 100 L fermenter containing the production medium

(1% soluble starch, 0.1% casein in 50% artificial seawater, pH 7.4) with the seed culture.[4]

Incubation: Incubate the culture at 27-28 °C for 3 to 6 weeks.[4][8]

2. Extraction of Crude Metabolites

Filtration: After the incubation period, separate the fungal mycelia from the culture broth by

filtration.

Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl

acetate (EtOAc) in a separating funnel.[1][7][8]
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Concentration: Pool the organic layers and evaporate the solvent under reduced pressure

using a rotary evaporator to obtain the crude extract.[7][8]

3. Purification of 11-Epi-Chaetomugilin I

Silica Gel Column Chromatography:

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g.,

dichloromethane).

Load the dissolved extract onto a silica gel column (100-200 mesh) pre-equilibrated with

petroleum ether.[8]

Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (from 80:1 to

1:1, v/v) followed by a gradient of dichloromethane-methanol (from 50:1 to 1:1, v/v).[8]

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable

solvent system (e.g., EtOAc:toluene:AcOH:formic acid 2.5:7.5:1:1) and visualize under UV

light (254 nm and 365 nm) or with a staining reagent like ceric ammonium molybdate.[1]

Sephadex LH-20 Column Chromatography:

Pool the fractions containing the compounds of interest based on TLC analysis.

Concentrate the pooled fractions and dissolve the residue in methanol.

Apply the sample to a Sephadex LH-20 column and elute with methanol to remove

pigments and other impurities.[5]

Reversed-Phase HPLC (RP-HPLC):

Subject the fractions containing 11-Epi-Chaetomugilin I to final purification by RP-HPLC.

Use a C18 column with a gradient elution of acetonitrile-water or methanol-water.[1][5]

Monitor the elution profile with a photodiode array detector at a suitable wavelength (e.g.,

254 nm).[7]
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Collect the peak corresponding to 11-Epi-Chaetomugilin I.

Evaporate the solvent to obtain the purified compound.

4. Structure Elucidation and Characterization

Confirm the identity and purity of the isolated 11-Epi-Chaetomugilin I using spectroscopic

methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).[2][3][9]
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Figure 1. Experimental Workflow for Isolation of 11-Epi-Chaetomugilin I
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Caption: Figure 1. Experimental Workflow for Isolation of 11-Epi-Chaetomugilin I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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